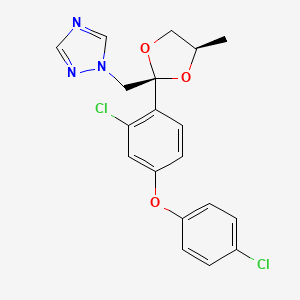
(2S,4R)-Difenoconazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-Difenoconazole is a stereoisomer of difenoconazole, a broad-spectrum fungicide belonging to the triazole class. It is widely used in agriculture to protect crops from fungal diseases by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-Difenoconazole involves several steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-Difenoconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced triazole compounds, and substituted aromatic rings. These products can have different biological activities and properties compared to the parent compound .
Scientific Research Applications
(2S,4R)-Difenoconazole has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the stereochemistry and reactivity of triazole fungicides.
Biology: The compound is used to investigate the mechanisms of fungal resistance and the development of new antifungal agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for fungal infections in humans.
Industry: It is used in the formulation of agricultural products to enhance crop protection and yield
Mechanism of Action
The mechanism of action of (2S,4R)-Difenoconazole involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity and function of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Ketoconazole: Another triazole antifungal agent with a similar mechanism of action.
Fluconazole: A triazole antifungal used to treat systemic fungal infections.
Itraconazole: A broad-spectrum triazole antifungal used in both agriculture and medicine
Uniqueness
(2S,4R)-Difenoconazole is unique due to its specific stereochemistry, which can influence its biological activity and efficacy. The (2S,4R) configuration may result in different binding affinities and selectivity towards fungal enzymes compared to other stereoisomers .
Properties
CAS No. |
1161016-84-7 |
|---|---|
Molecular Formula |
C19H17Cl2N3O3 |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
1-[[(2S,4R)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C19H17Cl2N3O3/c1-13-9-25-19(27-13,10-24-12-22-11-23-24)17-7-6-16(8-18(17)21)26-15-4-2-14(20)3-5-15/h2-8,11-13H,9-10H2,1H3/t13-,19-/m1/s1 |
InChI Key |
BQYJATMQXGBDHF-BFUOFWGJSA-N |
Isomeric SMILES |
C[C@@H]1CO[C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


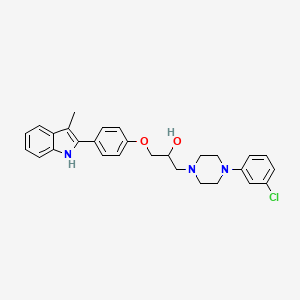


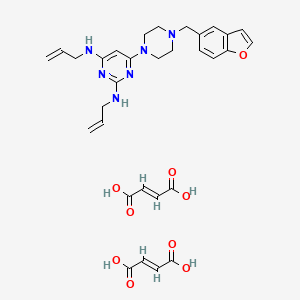
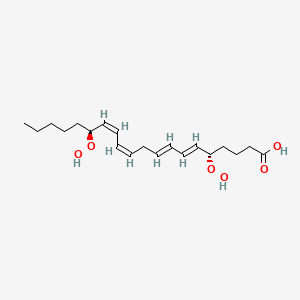




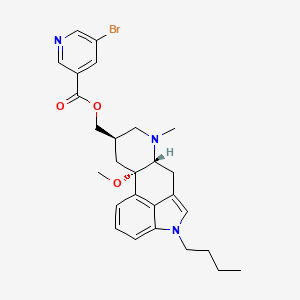

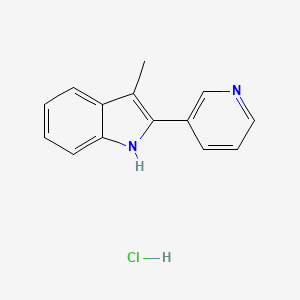
![N,N-diethyl-2-(1H-imidazo[4,5-b]pyridin-2-yloxy)ethanamine;oxalic acid](/img/structure/B12754755.png)

